2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13533144
Molecular Formula: C9H17ClN2O
Molecular Weight: 204.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17ClN2O |
|---|---|
| Molecular Weight | 204.70 g/mol |
| IUPAC Name | 2-chloro-1-[(3R)-3-(dimethylamino)piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C9H17ClN2O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7H2,1-2H3/t8-/m1/s1 |
| Standard InChI Key | WZKZLYBLAIHOFS-MRVPVSSYSA-N |
| Isomeric SMILES | CN(C)[C@@H]1CCCN(C1)C(=O)CCl |
| SMILES | CN(C)C1CCCN(C1)C(=O)CCl |
| Canonical SMILES | CN(C)C1CCCN(C1)C(=O)CCl |
Introduction
2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone is a synthetic organic compound that belongs to the piperidine class. It is characterized by the presence of a chloroacetyl group attached to a piperidine ring, which is further substituted with a dimethylamino group at the 3-position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis
The synthesis of 2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone likely involves the reaction of (R)-3-dimethylaminopiperidine with chloroacetyl chloride in the presence of a base. This is a common method for synthesizing chloroacetyl derivatives of amines.
text(R)-3-Dimethylaminopiperidine + Chloroacetyl Chloride → 2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone
Potential Applications
While specific applications of 2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone are not detailed in the available literature, compounds with similar structures are often explored for their biological activity, including potential roles in pharmaceuticals or as intermediates in the synthesis of more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume